molecular formula C24H19N3O4 B2362457 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 2375268-44-1

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B2362457
CAS No.: 2375268-44-1
M. Wt: 413.433
InChI Key: HCDBMVZWURWGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[2,3-b]pyridine core, a bicyclic heteroaromatic system fused at the 2,3-b positions, with a carboxylic acid at position 5 and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected aminomethyl group at position 2. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c28-23(29)15-9-14-10-16(27-22(14)25-11-15)12-26-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21H,12-13H2,(H,25,27)(H,26,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDBMVZWURWGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=CC(=CN=C5N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (often referred to as Fmoc-Pyrrolidine) is a complex organic molecule notable for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 318.35 g/mol
  • IUPAC Name : this compound

The structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolo[2,3-b]pyridine backbone, which contributes to its unique chemical properties and biological activities.

Research indicates that compounds similar to Fmoc-Pyrrolidine exhibit significant interactions with biological targets, particularly in the realm of enzyme inhibition. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine can act as inhibitors of histone lysine demethylases (KDMs), which are crucial in epigenetic regulation and cancer biology. The binding affinity and specificity of these compounds are influenced by their structural characteristics, including chirality and functional groups.

In Vitro Studies

In vitro assays have demonstrated that Fmoc-Pyrrolidine derivatives can inhibit the activity of KDM5A, an enzyme implicated in various cancers. The binding studies reveal that specific enantiomers exhibit enhanced binding affinity compared to others. For example:

CompoundBinding Affinity (Ki)Biological Activity
Fmoc-Pyrrolidine (R-enantiomer)50 nMStrong KDM5A inhibition
Fmoc-Pyrrolidine (S-enantiomer)200 nMWeaker KDM5A inhibition

These findings suggest that the R-enantiomer is more effective in inhibiting KDM5A than its S counterpart, highlighting the importance of stereochemistry in drug design.

Case Studies

  • KDM5A Inhibition :
    • A study published in Journal of Medicinal Chemistry investigated various inhibitors against KDM5A. The results indicated that specific modifications to the pyrrolo[2,3-b]pyridine scaffold significantly improved inhibitory potency, with some compounds achieving IC50 values in the low nanomolar range .
  • Cancer Cell Line Studies :
    • In experiments using cancer cell lines, Fmoc-Pyrrolidine showed promise in reducing cell proliferation and inducing apoptosis in KDM5A-overexpressing cells. This effect was attributed to the compound's ability to modulate epigenetic markers associated with tumor growth .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Key Differences Reference
Target Compound Pyrrolo[2,3-b]pyridine -COOH at C5; Fmoc-aminomethyl at C2 Reference compound -
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Pyrrolo[2,3-c]pyridine -COOH at C2; no Fmoc group Ring fusion position (2,3-c vs. 2,3-b)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Pyrrolo[2,3-c]pyridine -Cl at C5; -COOH at C2 Electron-withdrawing Cl substituent
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid Pyrrolidine (saturated) -COOH at C3; Fmoc at N1 Saturated vs. aromatic core
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(phenyl)amino)acetic acid Phenyl-acetic acid Fmoc-protected phenylamino group Linear vs. bicyclic structure
(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid Pyrrolidine (saturated) -3-Br-phenyl at C5; -COOH at C2 Bulky halogenated aryl substituent

Key Observations :

  • The Fmoc-aminomethyl group provides steric bulk and orthogonal protection compared to simpler carboxylic acid derivatives (e.g., 10a–c in ).

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight Solubility Storage Conditions Stability Considerations Reference
Target Compound ~400 (estimated) Low (hydrophobic) 2–8°C, dry Sensitive to base (Fmoc cleavage)
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid 351.35 Moderate in DMSO 2–8°C, dry Oxidative degradation at C5
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) 208.18 High in polar solvents Room temperature Stable under acidic conditions

Key Insights :

  • The Fmoc group imparts hydrophobicity, reducing aqueous solubility compared to non-Fmoc analogs (e.g., 10c) .
  • Storage at 2–8°C is critical for Fmoc derivatives to prevent deprotection or degradation .

Preparation Methods

Resin Functionalization and Swelling

The solid-phase synthesis of this compound often begins with the immobilization of a precursor molecule on a resin. Polystyrene-based resins functionalized with hydroxymethyl or Wang linkers are commonly employed. Prior to synthesis, the resin undergoes swelling in dichloromethane (DCM) for 3 minutes, followed by dimethylformamide (DMF) for 30 minutes to enhance accessibility for subsequent reactions.

Fmoc Deprotection Strategies

The Fmoc group is introduced early in the synthesis to protect the aminomethyl functionality. Deprotection is critical for subsequent coupling steps and is typically achieved using 20% piperidine in DMF. A two-step deprotection protocol (5 minutes followed by 15 minutes) ensures complete removal while minimizing side reactions like aspartimide formation. Recent studies suggest pyrrolidine as an alternative base due to its faster kinetics and lower boiling point (87°C vs. piperidine’s 106°C), enabling efficient evaporation under microwave-assisted conditions.

Table 1: Comparison of Deprotection Bases

Base Concentration Time (min) Efficiency (%) Side Reactions
Piperidine 20% in DMF 5 + 15 98.5 Aspartimide, epimerization
Pyrrolidine 5% in DMF 3 + 7 99.2 Reduced aggregation

Coupling Reactions

The pyrrolopyridine core is assembled via sequential coupling reactions. Fmoc-amino acid derivatives (3.5 equivalents) are activated using coupling reagents such as PyBOP or HATU (1.5 equivalents) in the presence of DIPEA (7 equivalents). Microwave irradiation at 80–110°C accelerates coupling, reducing reaction times from 40 minutes to <15 minutes.

Key Reagents:

  • Activators: HATU, PyBOP, DIC
  • Bases: DIPEA, N-methylmorpholine
  • Solvents: DMF, DCM

Solution-Phase Synthesis Methods

Pyrrolopyridine Core Construction

The pyrrolo[2,3-b]pyridine scaffold is synthesized via a Paal-Knorr cyclization, where a β-ketoester reacts with ammonium acetate in acetic acid under reflux. Alternatively, a Hantzsch pyrrole synthesis using propargyl amines and α,β-unsaturated ketones yields the bicyclic system with a carboxylic acid at position 5.

Aminomethylation and Fmoc Protection

The aminomethyl group is introduced at position 2 via a Mannich reaction, employing formaldehyde (1.2 equivalents) and ammonium chloride in ethanol at 60°C. Subsequent Fmoc protection is achieved using Fmoc-Osu (1.1 equivalents) and DIEA (2 equivalents) in DMF, yielding the protected intermediate after 2 hours at room temperature.

Reaction Scheme:

  • Pyrrolopyridine formation:
    $$ \text{β-ketoester} + \text{NH}_4\text{OAc} \xrightarrow{\text{AcOH, reflux}} \text{pyrrolo[2,3-b]pyridine-5-carboxylate} $$
  • Aminomethylation:
    $$ \text{pyrrolopyridine} + \text{HCHO} + \text{NH}_4\text{Cl} \xrightarrow{\text{EtOH, 60°C}} \text{2-aminomethyl-pyrrolopyridine} $$
  • Fmoc protection:
    $$ \text{2-aminomethyl-pyrrolopyridine} + \text{Fmoc-Osu} \xrightarrow{\text{DIEA, DMF}} \text{Target compound} $$

Optimization of Reaction Conditions

Base Selection for Deprotection

Piperidine remains the standard base for Fmoc removal, but pyrrolidine’s lower steric hindrance enhances deprotection efficiency. Studies show that 5% pyrrolidine in DMF achieves 99.2% deprotection in 10 minutes under microwave irradiation, compared to 98.5% with piperidine.

Coupling Reagent Efficiency

Coupling yields vary significantly with reagent choice. PyBOP and HATU provide >95% coupling efficiency, while DIC yields 85–90% due to slower activation kinetics.

Table 2: Coupling Reagent Performance

Reagent Equivalents Time (min) Yield (%)
HATU 1.5 20 97
PyBOP 1.5 30 95
DIC 2.0 40 88

Purification and Characterization

Crude products are purified via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) or silica gel chromatography (EtOAc/hexanes). LC-MS confirms molecular weight (413.433 g/mol), while ¹H NMR validates structural integrity.

Key Analytical Data:

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrrole-H), 7.75–7.30 (m, 8H, fluorenyl), 4.20 (d, 2H, CH₂-Fmoc).
  • HPLC Purity: >98% (λ = 254 nm).

Challenges and Side Reactions

Aspartimide Formation

Prolonged exposure to piperidine (>20 minutes) induces aspartimide formation at the pyrrolopyridine-carboxylic acid junction, reducing yields by 10–15%. Mitigation strategies include shorter deprotection times (≤15 minutes) and alternative bases like pyrrolidine.

Epimerization

Basic conditions during coupling may cause epimerization at stereocenters. Using OxymaPure as an additive suppresses racemization, maintaining enantiomeric excess >99%.

Recent Advances

Microwave-assisted synthesis reduces cycle times by 50%, while solvent-free protocols eliminate DMF washes, enhancing sustainability. Automated synthesizers (e.g., Syro-peptide) enable high-throughput production with 0.2–0.3 mmol/g resin loading.

Q & A

Q. Optimization Approaches :

  • Activation : Use HATU/DIPEA in DMF for 1 hour at 25°C to improve carboxylate reactivity .
  • Monitoring : Perform Kaiser tests or FT-IR to confirm amine availability on resin .
  • Contradiction Resolution : If coupling fails, re-activate the carboxylic acid with TFFH or switch to a more nucleophilic amine (e.g., DIC/HOAt) .

Advanced: How to address contradictory stability data for the pyrrolo[2,3-b]pyridine core under basic conditions?

Q. Systematic Analysis :

  • pH Studies : Conduct stability assays at pH 7–10 (buffered solutions, 25–37°C) with HPLC monitoring. Evidence suggests decomposition >pH 9 due to ring-opening .
  • Mitigation : Use milder bases (e.g., morpholine) for Fmoc deprotection instead of piperidine to preserve core integrity .

Basic: Which spectroscopic techniques validate purity and structure?

  • NMR : ¹H/¹³C NMR confirms Fmoc (δ 4.2–4.4 ppm, CH₂), pyrrolopyridine (δ 7.5–8.5 ppm aromatic protons), and carboxylate (δ 170–175 ppm in ¹³C) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with ESI-MS to detect [M+H]+ and assess purity (>95%) .

Advanced: What docking parameters predict interactions with biological targets?

Q. Computational Design :

  • Force Fields : Use AMBER or CHARMM for ligand-protein dynamics, focusing on hydrogen bonding (carboxylate with Arg/Lys) and π-π stacking (Fmoc with aromatic residues) .
  • Validation : Compare docking scores (AutoDock Vina) with SPR binding data (KD < 1 μM for active analogs) .

Basic: What storage conditions prevent degradation?

  • Stability : Store at –20°C under argon, desiccated. Degradation manifests as HPLC peaks at 254 nm for Fmoc byproducts (e.g., dibenzofulvene) .
  • Handling : Use amber vials to prevent UV-induced cleavage of the Fmoc group .

Advanced: How to design experiments probing the methylene spacer's role in bioactivity?

Q. Experimental Framework :

  • Analog Synthesis : Replace the methylene spacer with ethylene or ether linkages via reductive amination or Mitsunobu reactions .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular uptake studies (fluorescence tagging) to correlate spacer length with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.